1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound . The molecule also includes a piperazine ring and an indazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrazole ring, a piperazine ring, and an indazole ring . The pyrazole ring contains two nitrogen atoms and is substituted with ethyl and methyl groups .Aplicaciones Científicas De Investigación
- Imidazole derivatives, including those containing the tetrahydropyrazino[1,2-b]indazole core, exhibit antimicrobial properties . Researchers have synthesized related compounds and evaluated their potential against bacteria, fungi, and other pathogens. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole demonstrated good antimicrobial activity .
- Some derivatives of this compound have shown promise in combating tuberculosis. Compounds like 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
- Although specific studies on this compound are scarce, its structural features make it an interesting candidate for further investigation. Researchers have explored related imidazole-containing compounds for their anticancer potential . Further studies could reveal whether this tetrahydropyrazinoindazole scaffold has similar effects.
- Imidazole derivatives serve as essential synthons in drug development. The tetrahydropyrazinoindazole core could be modified to create novel drugs targeting various diseases. Researchers have already identified commercially available drugs containing a 1,3-diazole ring, such as antihistaminics, antiulcer agents, and antiprotozoals .
- Researchers continue to develop efficient synthetic routes for imidazole derivatives. Recent advances in regiocontrolled synthesis have focused on constructing substituted imidazoles . Investigating optimal synthetic pathways for our compound could enhance its accessibility for further research.
Antimicrobial Activity
Anti-Tubercular Potential
Anticancer Research
Drug Development
Synthetic Routes and Optimization
Propiedades
IUPAC Name |
1-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-4-27-16(3)20(15(2)23-27)31(29,30)26-13-11-25(12-14-26)21-19-17-7-5-6-8-18(17)24-28(19)10-9-22-21/h9-10H,4-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCDIXBCWRLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.